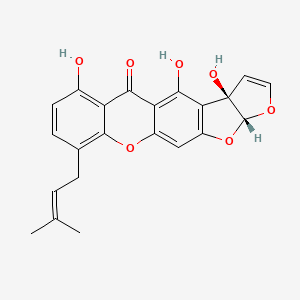
Austocystin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of austocystin H involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus ustus cultures. The fungus is grown in controlled environments, and the compound is extracted and purified from the culture medium. This method ensures a consistent supply of this compound for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: Austocystin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Austocystin H serves as a model compound for studying complex organic reactions and the synthesis of related mycotoxins.
Biology: The compound is used to investigate the biological pathways and mechanisms involved in fungal metabolism and toxin production.
Medicine: this compound has shown promising anticancer activity, particularly against cancer cells with high expression of cytochrome P450 enzymes. .
Industry: The compound’s unique structure and properties make it valuable for developing new pharmaceuticals and agrochemicals
Wirkmechanismus
Austocystin H is part of a family of compounds known as austocystins, which include austocystins A, B, C, D, G, and I. These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other austocystins, this compound is unique due to its specific functional groups and its potent anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- Austocystin A
- Austocystin B
- Austocystin C
- Austocystin D
- Austocystin G
- Austocystin I
Eigenschaften
CAS-Nummer |
58775-50-1 |
|---|---|
Molekularformel |
C22H18O7 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(4R,8R)-2,4,18-trihydroxy-15-(3-methylbut-2-enyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H18O7/c1-10(2)3-4-11-5-6-12(23)15-18(24)16-13(28-20(11)15)9-14-17(19(16)25)22(26)7-8-27-21(22)29-14/h3,5-9,21,23,25-26H,4H2,1-2H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
LEZJSOUYTQTLGF-FGZHOGPDSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


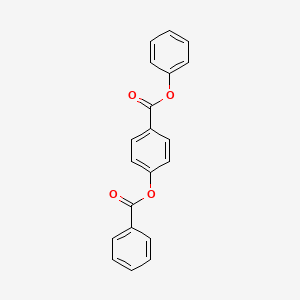
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
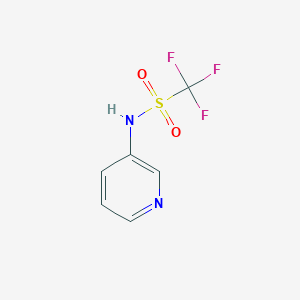
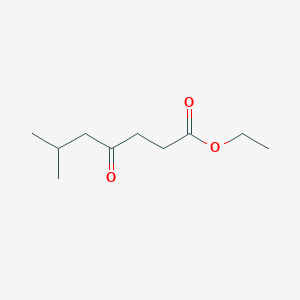
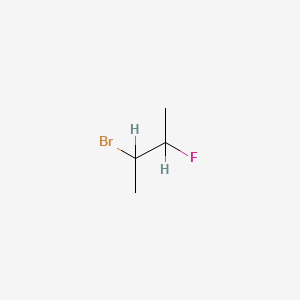
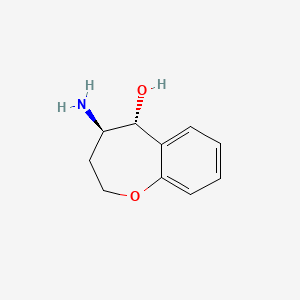
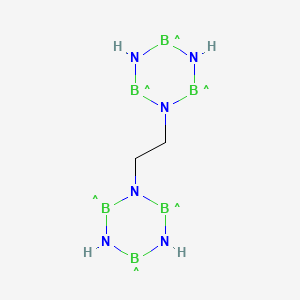
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
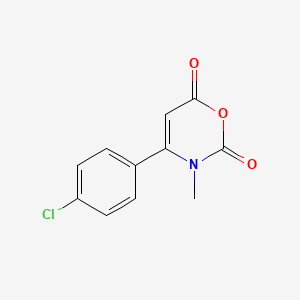
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
